

# 4-Chloro-2-fluoro-6-iodophenol analytical standards and reference materials

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## Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodophenol

CAS No.: 1192815-08-9

Cat. No.: B6341347

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## Comparative Guide: Analytical Standards for 4-Chloro-2-fluoro-6-iodophenol

CAS: 1192815-08-9 | Formula: C<sub>6</sub>H<sub>3</sub>ClFIO | M.W.: 272.44 g/mol Primary Application: Cross-coupling intermediate (Suzuki/Sonogashira) in agrochemical and pharmaceutical synthesis.

### Executive Summary

For researchers and QC scientists, **4-Chloro-2-fluoro-6-iodophenol** (CFIP) presents a distinct analytical challenge. Unlike common pharmacopeial standards, CFIP lacks a widely available ISO 17034 Certified Reference Material (CRM). Consequently, laboratories often rely on "Research Grade" commercial chemicals, which carry risks of variable purity, regioisomeric contamination, and photolytic degradation.

This guide provides a technical framework for validating CFIP reference materials. It compares the performance of commercial research-grade options against in-house qualified Primary Standards and details the Self-Validating qNMR Protocol required to establish traceability in the absence of a CRM.

## Part 1: Comparative Assessment of Reference Material Grades

When sourcing CFIP for quantitative analysis, three distinct grades are encountered. Understanding the limitations of each is critical for regulatory compliance (GLP/GMP).

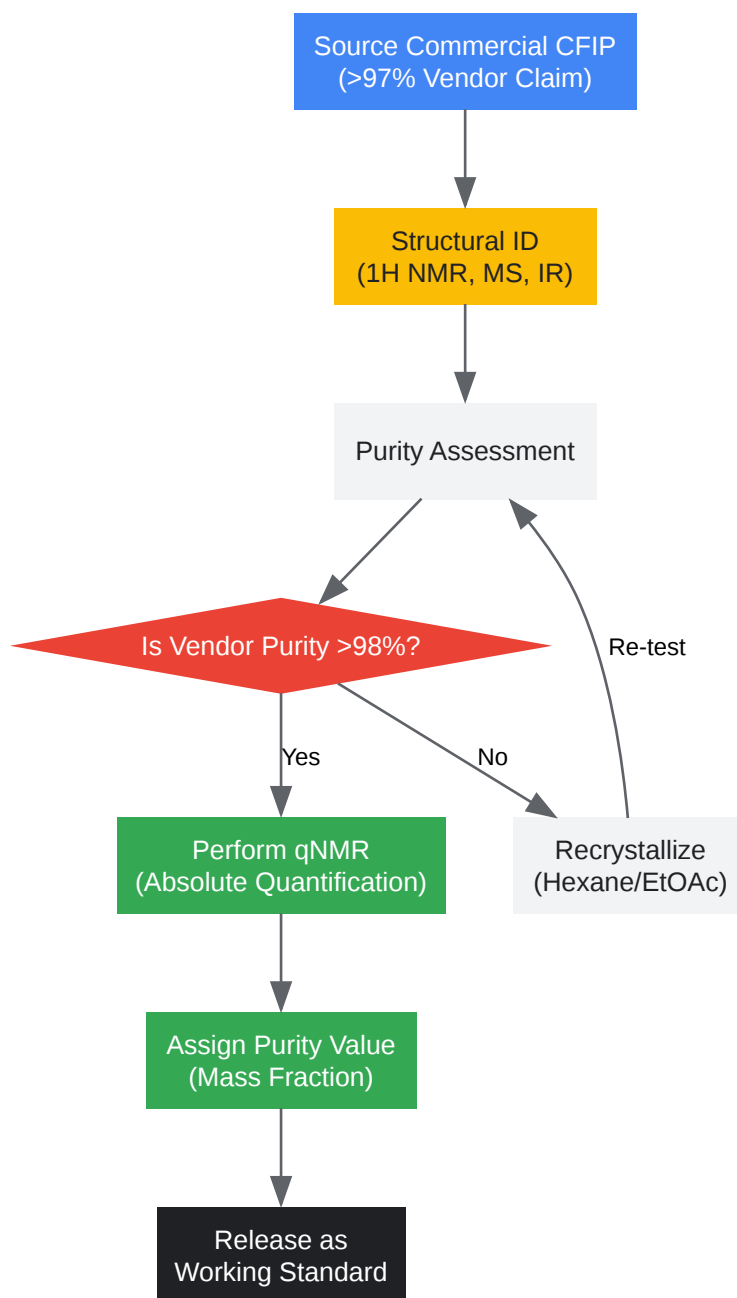
**Table 1: Reference Material Hierarchy & Risk Profile**

Feature	Option A: ISO 17034 CRM	Option B: In-House Primary Standard	Option C: Commercial Research Grade
Availability	Extremely Rare for CFIP	Generated via qNMR (See Part 2)	High (Sigma, Matrix, ChemScene)
Purity Basis	Mass Balance + qNMR	Absolute qNMR (w/ Internal Std)	Chromatographic Area % (HPLC/GC)
Traceability	SI-Traceable (NIST/BIPM)	SI-Traceable (via Internal Std)	Vendor Certificate Only
Uncertainty	Defined (e.g., $\pm 0.5\%$ )	Calculated (e.g., $\pm 0.8\%$ )	Unknown / Not Reported
Major Risk	N/A	User Error in Preparation	Regioisomers & Water Content
Cost	High (\$)	Moderate (\$)	Low (\$)

The Verdict: Since Option A is largely unavailable for this specific CAS, Option B (In-House Qualification) is the mandatory pathway for critical assays. Relying on Option C (Research Grade) without re-validation is scientifically unsound due to the potential for de-iodination and isomerism (e.g., 2-chloro-4-fluoro-6-iodophenol) that may co-elute in generic HPLC methods.

## Part 2: The Qualification Workflow (Graphviz)

The following decision tree outlines the logic for converting a commercial vendor sample into a qualified Reference Standard.



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Figure 1: Decision matrix for qualifying **4-Chloro-2-fluoro-6-iodophenol**. Note that qNMR is the "gatekeeper" technique for assigning an absolute purity value.

## Part 3: Structural Validation & Characterization (The "Truth" Data)

To establish an In-House Primary Standard, you must perform Quantitative NMR (qNMR).[1] Unlike chromatography, which requires a reference to quantify, qNMR is a primary ratio method.[1]

## Protocol: Absolute Purity by $^1\text{H}$ -qNMR

Objective: Determine mass fraction purity with <1% uncertainty.

- Internal Standard (IS) Selection:
  - Use Maleic Acid (Traceable to NIST SRM) or 1,4-Bis(trimethylsilyl)benzene (BTMSB).
  - Why: Maleic acid provides a clean singlet at  $\sim 6.3$  ppm, distinct from the aromatic protons of CFIP (typically 7.0–7.5 ppm range).
- Sample Preparation:
  - Weigh 15–20 mg of CFIP and 10–15 mg of IS into the same vial using a micro-balance (readability 0.001 mg).
  - Dissolve in 0.7 mL DMSO- $d_6$ .
  - Note: Avoid  $\text{CDCl}_3$  if possible, as acidic phenols can show exchange broadening; DMSO ensures sharp phenol signals.
- Acquisition Parameters (Critical for E-E-A-T):
  - Pulse Angle:  $90^\circ$ .
  - Relaxation Delay (D1):  $\geq 60$  seconds (Must be  $> 5 \times T_1$  of the longest relaxing proton to ensure 99.9% magnetization recovery).
  - Scans: 16 or 32 (High S/N required).
  - Spectral Width: 20 ppm.
- Calculation:

Where

= Integral area,

= Number of protons,

= Molar mass,

= Gravimetric mass,

= Purity.

## Part 4: Chromatographic Performance (Routine Analysis)

Once the standard is qualified via qNMR, use HPLC for routine batch analysis.

### The Challenge: Halogen Selectivity

Separating CFIP from its potential impurities (e.g., 4-chloro-2-fluorophenol, formed by de-iodination) requires a column capable of shape selectivity and halogen recognition.

### Recommended Method: HPLC-UV/MS

- Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).
  - Reasoning: Phenyl-Hexyl phases interact via  
  
-  
  
stacking with the electron-deficient iodophenol ring, offering better resolution of regioisomers than standard C18.
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: Acetonitrile.

- Note: Acidic pH is vital. Phenols ( ) must remain protonated to prevent peak tailing.
- Gradient:
  - 0-2 min: 5% B.
  - 2-15 min: Linear ramp to 95% B.
  - Expectation: CFIP is highly lipophilic due to the Iodine atom. Expect elution late in the gradient (approx. 10-12 min), significantly later than the de-iodinated impurity.
- Detection:
  - UV: 280 nm (General phenol) and 254 nm.
  - MS: ESI Negative Mode ( ).
  - Mass Spec Verification: Look for the characteristic isotope pattern. Chlorine ( ) combined with Iodine (monoisotopic) creates a distinct cluster.

**Table 2: Simulated Retention & Specificity Data**

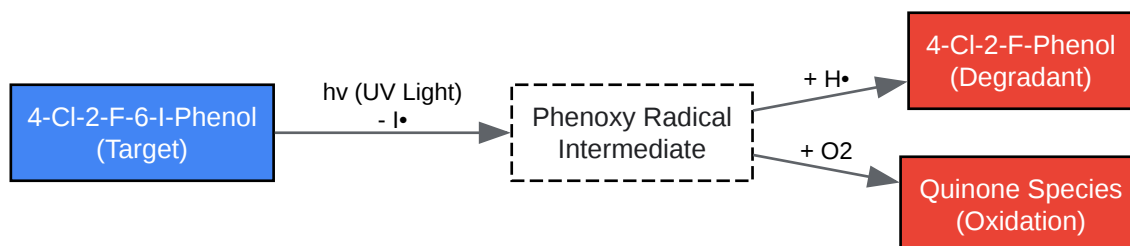
Compound	Relative RT (min)	Key MS Fragment ( )	Notes
4-Chloro-2-fluoro-6-iodophenol	12.4	270.9	Target Analyte
4-Chloro-2-fluorophenol	8.1	145.0	Major Photolytic Degradant (Loss of I)
2-Chloro-4-fluoro-6-iodophenol	12.1	270.9	Regioisomer (Critical Pair)
4-Chloro-2-fluoro-6-bromophenol	11.2	224.9	Synthetic Impurity (if Br source used)

## Part 5: Stability & Handling (Crucial)

Iodophenols possess a weak C-I bond (

kcal/mol), making them highly susceptible to homolytic cleavage by UV light.

### Degradation Pathway (Graphviz)



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Figure 2: Primary degradation pathways. The C-I bond cleavage is the rate-limiting step in standard degradation.

## Storage Protocols

- Amber Glass: Mandatory. Never store in clear glass.
- Headspace: Flush vials with Argon or Nitrogen to prevent quinone formation (pinkening of the solid).
- Temperature: Store at -20°C. Iodine sublimation can occur slowly at room temperature over months.

## References

- MilliporeSigma. Product Specification: **4-Chloro-2-fluoro-6-iodophenol** (CAS 1192815-08-9). [Link](#)
- BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. (2019). [2] [Link](#)
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- U.S. EPA.Method 555: Determination of Chlorinated Acids in Water by HPLC. (Context for acidic mobile phases in halophenol analysis). [Link](#)
- PubChem.Compound Summary: 4-Chloro-2,6-difluorophenol (Analogous Structure Data). [\[3\]Link](#)
- Ioele, G., et al. "Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods." [\[4\] Future Medicinal Chemistry, 2017.\[4\] \(Mechanisms of photolysis\). Link](#)

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